

In-Depth Technical Guide: Solubility of 2-(4-bromo-phenyl)-benzoxazole

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Compound of Interest

Compound Name: 2-(4-Bromo-phenyl)-benzoxazole

Cat. No.: B1281643

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of **2-(4-bromo-phenyl)-benzoxazole** (CAS No: 3164-13-4), a crucial parameter for its application in research and drug development. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on presenting the available data, providing detailed experimental protocols for determining solubility, and contextualizing its importance in the drug development workflow.

Physicochemical Properties and Solubility Data

2-(4-bromo-phenyl)-benzoxazole is a heterocyclic aromatic compound. Its relatively nonpolar and rigid structure suggests low aqueous solubility and a preference for organic solvents.

Quantitative Solubility Data

Quantitative solubility data for **2-(4-bromo-phenyl)-benzoxazole** is sparse. The table below summarizes the available calculated and qualitative data.

Solvent	Temperature	Solubility	Data Type	Source
Water	Not Specified	0.00334 mg/mL (0.0000122 mol/L)	Calculated	[1]
Water	Not Specified	0.00654 mg/mL (0.0000239 mol/L)	Calculated (Ali et al., 2012)	[1]
Toluene	Not Specified	Soluble	Qualitative	[2]
Ethanol	Boiling Point	Soluble	Inferred from recrystallization data	
Ethanol	Room Temperature	Sparingly Soluble	Inferred from recrystallization data	

Note: While one source classifies the compound as "moderately soluble" based on a calculated LogS of -4.62, the numerical water solubility values indicate that it is very poorly soluble or practically insoluble in water[1].

Probable Solvents

Based on the general solubility of benzoxazole derivatives and solvents used in their synthesis and purification, the following organic solvents are likely to be effective in dissolving **2-(4-bromo-phenyl)-benzoxazole**:

- Polar Aprotic Solvents: Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)
- Chlorinated Solvents: Dichloromethane (DCM), Chloroform
- Ethers: Tetrahydrofuran (THF)
- Ketones: Acetone
- Nitriles: Acetonitrile

Experimental Protocols for Solubility Determination

The following protocols provide a framework for determining the solubility of **2-(4-bromo-phenyl)-benzooxazole** in various solvents.

Protocol 1: Qualitative Solubility Determination

This method provides a rapid assessment of solubility in a range of solvents.

Materials:

- **2-(4-bromo-phenyl)-benzooxazole**
- A selection of test solvents (e.g., water, ethanol, methanol, acetone, ethyl acetate, toluene, hexane, DMSO)
- Small test tubes or vials
- Spatula
- Vortex mixer

Procedure:

- Add approximately 1-2 mg of **2-(4-bromo-phenyl)-benzooxazole** to a clean, dry test tube.
- Add 1 mL of the selected solvent to the test tube.
- Vigorously agitate the mixture using a vortex mixer for 60 seconds.
- Visually inspect the solution against a dark background.
- Classify the solubility as:
 - Soluble: The solid completely dissolves, leaving a clear solution.
 - Partially Soluble: Some of the solid dissolves, but undissolved particles remain.
 - Insoluble: The solid does not appear to dissolve.

- Record the observations for each solvent.

Protocol 2: Quantitative Solubility Determination (Shake-Flask Method)

This is a standard method for determining the equilibrium solubility of a compound.

Materials:

- **2-(4-bromo-phenyl)-benzoxazole**
- A selection of test solvents
- Scintillation vials or flasks with screw caps
- Analytical balance
- Orbital shaker with temperature control
- Syringe filters (e.g., 0.22 μm PTFE)
- High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.

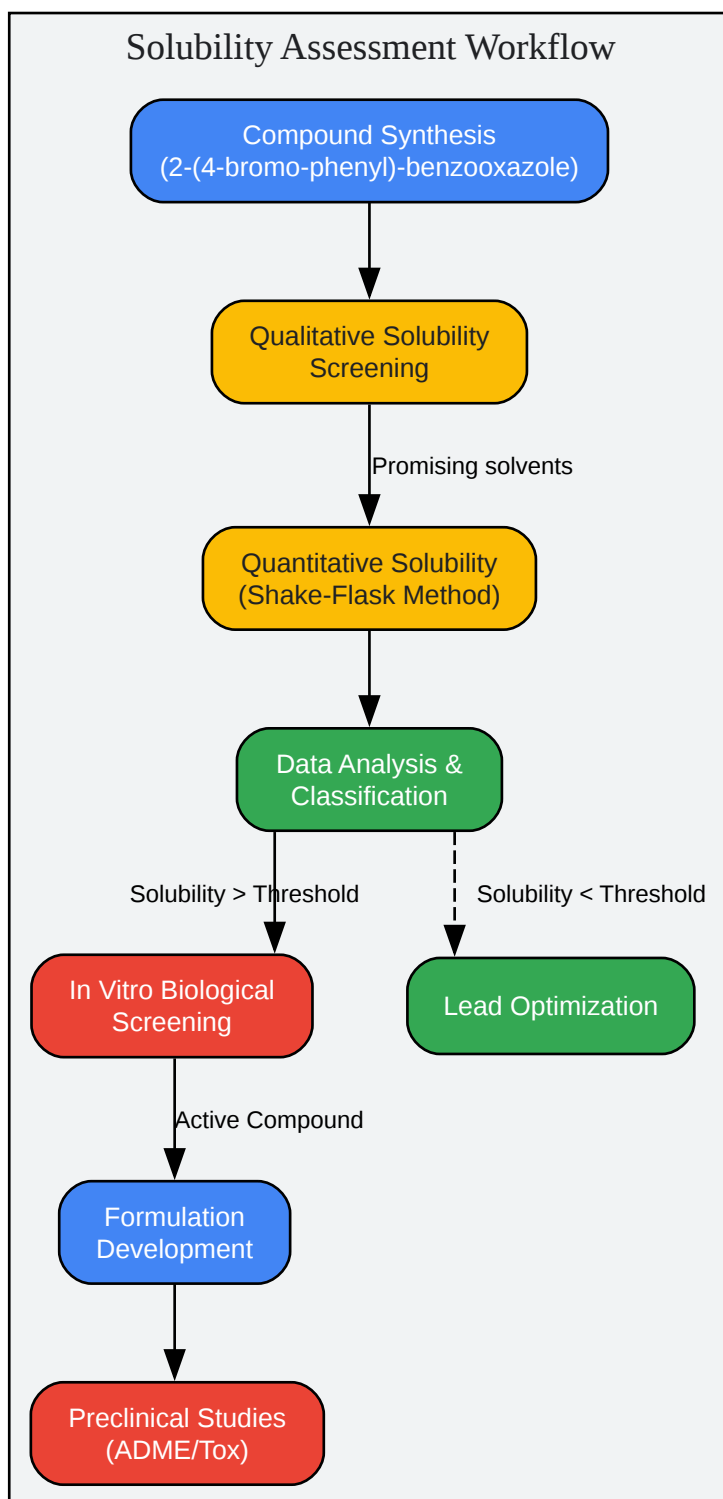
Procedure:

- Preparation of Saturated Solution:
 - Add an excess amount of **2-(4-bromo-phenyl)-benzoxazole** to a vial (enough to ensure that undissolved solid remains at equilibrium).
 - Add a known volume of the desired solvent.
 - Seal the vial and place it on an orbital shaker at a constant temperature (e.g., 25 °C or 37 °C).
 - Shake the mixture for a sufficient time to reach equilibrium (typically 24-48 hours).

- Sample Collection and Preparation:
 - After shaking, allow the vials to stand undisturbed for at least 2 hours to allow the excess solid to settle.
 - Carefully withdraw a sample of the supernatant using a syringe.
 - Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved solid.
 - Dilute the filtered sample with a suitable solvent to a concentration within the linear range of the analytical method.
- Quantification:
 - Analyze the diluted sample using a calibrated HPLC or UV-Vis spectrophotometry method to determine the concentration of the dissolved compound.
 - Calculate the original solubility in mg/mL or mol/L, accounting for the dilution factor.

Solubility in the Context of Drug Development

The solubility of a compound like **2-(4-bromo-phenyl)-benzooxazole** is a critical determinant of its potential as a therapeutic agent. It influences everything from initial screening to formulation and bioavailability. The following workflow illustrates the role of solubility assessment in the drug development process.



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Caption: Experimental workflow for solubility assessment and its implications in drug development.

This workflow demonstrates how early assessment of solubility can guide key decisions. A compound with poor solubility may require significant formulation efforts or chemical modification (lead optimization) to improve its drug-like properties.

In conclusion, while comprehensive quantitative solubility data for **2-(4-bromo-phenyl)-benzoxazole** is not widely published, the provided protocols and contextual information offer a solid foundation for researchers to determine this critical parameter and advance their research and development efforts.

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References

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